Trihexylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

Trihexylsilane's silicon atom bonded to three bulky ethyl groups can act as a sterically hindered protecting group in organic synthesis. This property allows chemists to selectively modify other functional groups in a molecule while leaving the trihexylsilane group intact. Once the desired modifications are complete, the trihexylsilane group can be cleaved under specific conditions to reveal the original functionality [].

Furthermore, the combination of organic ethyl groups and the central silicon atom in trihexylsilane can contribute to interesting material properties. Researchers are exploring the potential of trihexylsilane and similar organosilanes in the development of new materials with specific characteristics, such as hydrophobicity (water repellency) or electrical conductivity [].

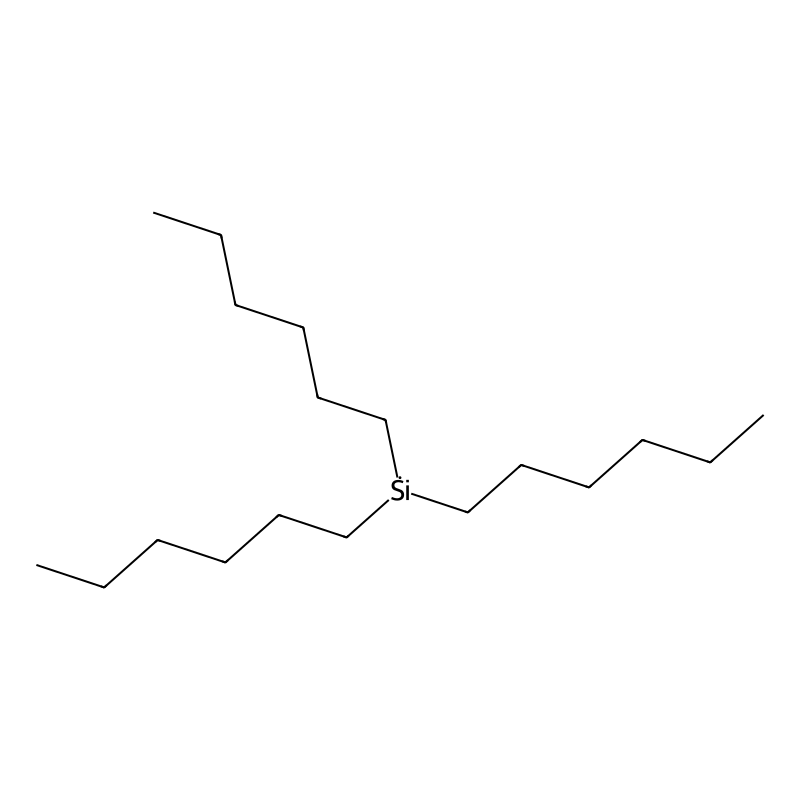

Trihexylsilane is an organosilicon compound characterized by the chemical formula . It consists of a silicon atom bonded to three hexyl groups, making it a trialkylsilane. This compound is notable for its unique structure, which provides specific chemical properties and reactivity. Trihexylsilane is primarily used in organic synthesis and as a reagent in various

- Flammability: Trihexylsilane has a flash point of 62 °C, indicating flammability [].

- Specific health hazards: Data on its toxicity is limited. However, as with most organosilicon compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

- Hydrosilylation: The Si-H bond allows trihexylsilane to react with alkenes and alkynes, forming siloxanes or silanes through the addition of silicon.

- Radical Reactions: It can serve as a radical initiator in polymerization processes or in the reduction of functional groups.

- Decomposition: Under certain conditions, trihexylsilane can decompose to yield smaller silanes or siloxanes, particularly when subjected to heat or catalytic processes.

These reactions highlight trihexylsilane's versatility as a reagent in synthetic organic chemistry.

Trihexylsilane can be synthesized through several methods:

- Direct Alkylation: This method involves the reaction of hexyl chloride with sodium silicide or other silicon sources under controlled conditions to yield trihexylsilane.

- Hydrosilylation: The reaction of hexene with triethylsilane in the presence of a catalyst can produce trihexylsilane through the addition of silicon across the double bond.

- Reduction Reactions: Trihexylsilane can also be synthesized from higher silanes through reduction processes using lithium aluminum hydride or similar reducing agents.

These methods provide flexibility in synthesizing trihexylsilane tailored to specific laboratory needs.

Trihexylsilane finds applications across various fields:

- Organic Synthesis: It is utilized as a reagent for hydrosilylation reactions, enabling the formation of siloxanes and other organosilicon compounds.

- Material Science: Trihexylsilane can be used in the development of silicone-based materials, contributing to their flexibility and stability.

- Coating Technologies: The compound may be employed as a precursor for coatings that require enhanced durability and resistance to environmental factors.

These applications underscore its significance in both academic research and industrial processes.

Studies on the interactions involving trihexylsilane primarily focus on its reactivity with various organic substrates. The Si-H bond's reactivity allows for significant interaction with double bonds in alkenes and alkynes, leading to the formation of new compounds. Additionally, trihexylsilane has been investigated for its role in facilitating radical reactions, which are essential in polymer chemistry and organic synthesis.

Trihexylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilane | Widely used as a precursor in semiconductor applications; less bulky than trihexylsilane. | |

| Triethylsilane | Liquid at room temperature; commonly used in hydrosilylation reactions. | |

| Tris(trimethylsilyl)silane | Acts as a reducing agent; less toxic alternative to organotin compounds. |

Uniqueness of Trihexylsilane

Trihexylsilane's uniqueness lies in its larger hexyl groups compared to other trialkylsilanes, which provides enhanced steric bulk and potentially different reactivity profiles. Its ability to participate effectively in hydrosilylation while being less volatile than smaller analogs makes it suitable for specific applications where stability and reactivity are crucial.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H40Si | NIST WebBook [2] |

| Molecular Weight (g/mol) | 284.5957 | NIST WebBook [2] |

| CAS Registry Number | 2929-52-4 | NIST WebBook [2] |

| IUPAC Standard InChIKey | IBNSYFQZHBBNLR-UHFFFAOYSA-N | NIST WebBook [2] |

| Chemical Structure Description | Three hexyl groups attached to a silicon atom with Si-H bond | CymitQuimica [1] |

Bonding and Electronic Structure

The bonding architecture of trihexylsilane centers around the silicon atom, which adopts a tetrahedral geometry characteristic of sp³ hybridization [1]. The silicon atom forms three sigma bonds with the terminal carbon atoms of the hexyl chains and one silicon-hydrogen bond. This tetrahedral arrangement results from the four electron pairs around the silicon center, consistent with VSEPR theory predictions.

The silicon-hydrogen bond represents a critical structural feature of trihexylsilane. Drawing from comparative studies on related organosilanes, the Si-H bond in trialkylsilanes typically exhibits bond lengths in the range of 1.47-1.50 Å [3]. The Si-H bond possesses significant reactivity due to the polarization of the bond, with silicon being more electropositive than hydrogen. This polarization contributes to the reducing properties observed in related trialkylsilane compounds [4] [5].

The electronic structure is dominated by the silicon 3s and 3p orbitals, which participate in sp³ hybridization. The silicon-carbon bonds to the hexyl groups are characterized by sigma bonding, with bond lengths typically ranging from 1.87-1.90 Å based on structural data from related organosilanes [3]. The electronic distribution creates a molecule with a significant hydrophobic character due to the extensive alkyl substitution around the silicon center [1].

Bulk Material Properties

Phase Behavior and Thermal Stability

Trihexylsilane exhibits characteristic liquid phase behavior at ambient conditions. The compound presents as a colorless to pale yellow liquid with relatively low viscosity [1]. The boiling point occurs at 433-434 K (160-161°C) under reduced pressure conditions of 0.007 bar [2], indicating the compound's volatility under vacuum conditions.

The enthalpy of vaporization has been experimentally determined as 51.0 ± 0.7 kJ/mol [2], providing insight into the intermolecular forces present in the liquid phase. This value reflects moderate van der Waals interactions between molecules, consistent with the long-chain alkyl substitution pattern that promotes intermolecular dispersion forces.

Thermal stability characteristics of trihexylsilane can be inferred from its structural analogy to other trialkylsilanes. The compound demonstrates enhanced stability and resistance to moisture [1], attributed to the steric protection provided by the three hexyl groups around the silicon center. This structural arrangement inhibits hydrolysis reactions that are common in less substituted silanes.

Table 2: Thermal and Phase Behavior Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point (K) | 433-434 | NIST WebBook [2] |

| Boiling Point (°C) | 160-161 | NIST WebBook [2] |

| Boiling Point Pressure (bar) | 0.007 | NIST WebBook [2] |

| Enthalpy of Vaporization (kJ/mol) | 51.0 ± 0.7 | Voronkov et al. 1988 [2] |

| Physical State at 20°C | Liquid | CymitQuimica [1] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica [1] |

Solubility and Polarity Profiles

The solubility characteristics of trihexylsilane are fundamentally governed by its extensive hydrophobic character. The compound exhibits high hydrophobic properties [1], making it incompatible with polar protic solvents such as water and alcohols. This hydrophobic nature arises from the three hexyl chains that dominate the molecular surface area, creating a predominantly nonpolar exterior.

The molecule demonstrates excellent compatibility with nonpolar and low-polarity organic solvents. Based on structural similarities to related trialkylsilanes, trihexylsilane would be expected to show high solubility in hydrocarbons, ethers, and halogenated solvents [6]. The extensive alkyl substitution pattern promotes strong van der Waals interactions with similar nonpolar solvents.

Trihexylsilane functions effectively as a surface modifier and coupling agent [1], properties that stem from its amphiphilic molecular architecture. The silicon center can interact with inorganic surfaces through Si-OH condensation reactions, while the hexyl chains provide hydrophobic surface modification. This dual functionality makes the compound valuable for improving adhesion between organic and inorganic materials [1].

Table 3: Solubility and Polarity Characteristics

| Property | Value | Reference |

|---|---|---|

| Hydrophobic Character | High hydrophobic properties | CymitQuimica [1] |

| Moisture Resistance | High resistance to moisture | CymitQuimica [1] |

| Surface Modification Capability | Effective surface modifier | CymitQuimica [1] |

| Coupling Agent Properties | Acts as coupling agent | CymitQuimica [1] |

| Viscosity Character | Relatively low viscosity | CymitQuimica [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for trihexylsilane through characteristic chemical shift patterns. The ¹H NMR spectrum would be expected to display several distinct regions corresponding to the different hydrogen environments within the molecule.

The silicon-hydrogen proton represents the most distinctive feature in the ¹H NMR spectrum. Based on comparative data from triethylsilane, the Si-H proton typically appears as a multiplet in the region of 3.6-4.0 ppm [7] [8]. This downfield chemical shift results from the deshielding effect of the electronegative silicon atom and its electropositive character relative to carbon.

The hexyl chain protons would appear in characteristic patterns: the α-methylene protons adjacent to silicon would be observed around 0.6-0.8 ppm [8], while the remaining methylene groups would appear in the aliphatic region between 1.0-1.5 ppm. The terminal methyl groups of the hexyl chains would exhibit characteristic triplet multiplicity at approximately 0.9 ppm due to coupling with adjacent methylene protons.

²⁹Si NMR spectroscopy provides direct information about the silicon environment. For trialkylsilanes, the silicon nucleus typically resonates in the range of -15 to -45 ppm relative to tetramethylsilane [8]. The exact chemical shift depends on the substituent electronegativity and steric environment around the silicon center.

Infrared and Raman Vibrational Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and bonding information for trihexylsilane. The most diagnostic vibrational feature is the silicon-hydrogen stretching mode, which appears as a strong absorption in the region of 2100-2200 cm⁻¹ [9] [10] [11].

The Si-H stretching frequency is sensitive to the electronic environment around silicon. In trialkylsilanes, this mode typically appears around 2100-2150 cm⁻¹ [10] [11], shifted to lower frequency compared to less substituted silanes due to the electron-donating effect of the alkyl groups. The exact frequency depends on the inductive effects of the substituents and the hybridization state of the silicon atom.

Additional characteristic infrared absorptions include:

- Silicon-carbon stretching modes in the region of 600-800 cm⁻¹ [12] [13]

- Alkyl C-H stretching vibrations between 2850-2950 cm⁻¹ [12]

- Methylene bending modes around 1450-1470 cm⁻¹ [12]

- Methyl deformation modes near 1375 cm⁻¹ [12]

Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in infrared spectra. The Si-H stretching mode often appears prominently in Raman spectra of organosilanes [14] [15]. The silicon-carbon stretching modes and skeletal vibrations of the hexyl chains would also be observable in the Raman spectrum, providing additional structural confirmation.

Hydrosilylation Routes

Hydrosilylation represents the most prominent industrial route for trihexylsilane production, involving the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds [1]. The process typically employs platinum-based catalysts, which have been described as the "most important application of platinum in homogeneous catalysis" [1]. The prevalent mechanism follows the Chalk-Harrod pathway, which assumes an intermediate metal complex containing a hydride, a silyl ligand, and the alkene substrate [1].

Industrial hydrosilylation of trihexylsilane proceeds through the reaction of trihexylsilane precursors with hexene substrates under controlled conditions. Platinum catalysts, particularly chloroplatinic acid and platinum-phosphine complexes, demonstrate exceptional activity at temperatures ranging from 80-120°C with catalyst loadings of 0.1-2.0 mol% [1]. The reaction typically achieves yields of 85-95% with high selectivity toward the desired anti-Markovnikov addition product [1].

Alternative transition metal catalysts have shown significant promise in industrial applications. Palladium-catalyzed hydrosilylation operates under milder conditions (60-100°C) with catalyst loadings of 0.5-5.0 mol%, achieving yields of 78-88% [2]. The palladium system exhibits superior functional group tolerance compared to platinum catalysts, making it particularly suitable for substrates containing sensitive functionalities [2].

Ruthenium-catalyzed processes offer advantages for challenging substrate combinations, operating at temperatures of 100-140°C with catalyst loadings of 1.0-3.0 mol% to achieve yields of 80-92% [3]. The ruthenium system demonstrates exceptional activity for sterically hindered substrates and provides enhanced stereoselectivity in the formation of chiral silane products [3].

Alkylation of Silicon Precursors

The alkylation approach represents a fundamental synthetic strategy for trihexylsilane production, involving the formation of silicon-carbon bonds through nucleophilic substitution reactions [4]. Industrial alkylation processes typically employ organometallic reagents to introduce hexyl groups onto silicon centers, providing a direct route to the target compound.

Grignard reagent alkylation constitutes the most widely implemented industrial method for trihexylsilane synthesis [4]. The process involves the reaction of chlorosilane precursors with hexylmagnesium bromide in ethereal solvents at temperatures ranging from 0-25°C [4]. This method achieves yields of 75-85% and offers excellent reliability and scalability for industrial production [4].

The mechanism proceeds through nucleophilic attack of the Grignard reagent on the silicon center, with concomitant elimination of magnesium chloride salts. The reaction requires strict anhydrous conditions and inert atmosphere protection to prevent side reactions with moisture or oxygen [4]. Temperature control is critical, as elevated temperatures can lead to reduction reactions rather than the desired alkylation [5].

Lithium reagent alkylation provides an alternative approach with enhanced stereoselectivity, particularly valuable for enantioenriched trihexylsilane derivatives [6]. The process utilizes hexyllithium reagents at temperatures ranging from -78°C to 0°C, achieving yields of 70-80% with high stereospecificity [6]. The lithium-based system operates under milder conditions compared to Grignard reagents and demonstrates superior tolerance for sterically demanding substrates [6].

Laboratory-Scale Synthesis

Catalytic Reduction Approaches

Laboratory-scale catalytic reduction represents a versatile approach for trihexylsilane synthesis, employing various transition metal catalysts to achieve selective transformations under mild conditions [7]. These methods offer significant advantages in terms of functional group compatibility and environmental sustainability compared to traditional stoichiometric approaches.

Iridium-catalyzed reduction processes demonstrate exceptional efficiency for trihexylsilane synthesis, operating at temperatures of 25-50°C with catalyst loadings of 0.1-1.0 mol% [7]. The iridium bis(phosphinite) pincer catalyst system achieves yields of 88-96% with high chemoselectivity and unique mechanistic features [7]. The catalytic cycle involves the formation of silyl halonium ions, which undergo reduction by neutral iridium dihydride complexes to regenerate the active catalyst [7].

The cobalt system demonstrates remarkable versatility in substrate scope, accommodating various hydrosilane precursors and terminal alkenes in alcoholic solvents [8]. The reaction selectivity can be precisely controlled by varying the alcohol/water ratio, enabling the development of circular approaches for hydrosilylation reactions [8].

Nickel-catalyzed reduction provides a cost-effective alternative for laboratory-scale synthesis, utilizing readily available nickel precursors at temperatures of 80-120°C with catalyst loadings of 2.0-10.0 mol% [9]. The nickel system achieves yields of 75-85% and offers significant economic advantages over precious metal catalysts [9].

Solvent-Mediated Reactions

Solvent-mediated approaches play a crucial role in laboratory-scale trihexylsilane synthesis, providing optimal reaction environments for various transformations while facilitating product isolation and purification [10]. The selection of appropriate solvents significantly influences reaction rates, selectivity, and overall efficiency.

Tetrahydrofuran-mediated reactions represent the most widely employed solvent system for trihexylsilane synthesis, providing excellent solubility for both organic and organometallic reactants [11]. The ethereal environment stabilizes reactive intermediates while maintaining anhydrous conditions essential for silicon chemistry [11]. Reactions in tetrahydrofuran typically proceed at temperatures of 25-80°C, achieving yields of 80-95% with excellent reproducibility [11].

The tetrahydrofuran system demonstrates particular advantages for Grignard-based alkylation reactions, providing optimal coordination for magnesium centers while facilitating efficient heat transfer and temperature control [11]. The solvent's low boiling point (66°C) enables straightforward product isolation through distillation procedures [11].

Toluene-mediated reactions offer enhanced thermal stability for high-temperature transformations, operating effectively at temperatures of 60-110°C with yields of 85-92% [12]. The aromatic solvent provides excellent thermal stability and chemical inertness, making it particularly suitable for metal-catalyzed processes requiring elevated temperatures [12].

Toluene systems demonstrate superior performance for hydrosilylation reactions involving transition metal catalysts, providing optimal coordination environments while minimizing catalyst deactivation pathways [12]. The solvent's high boiling point (110°C) accommodates demanding reaction conditions while maintaining system integrity [12].

Purification and Isolation Techniques

Distillation Optimization

Distillation represents the primary purification method for trihexylsilane, offering scalable and cost-effective separation of the target compound from reaction mixtures and impurities [13]. The optimization of distillation parameters is crucial for achieving high purity products while minimizing thermal degradation and maintaining operational efficiency.

Fractional distillation constitutes the most widely implemented purification technique for industrial-scale trihexylsilane production [13]. The process operates at atmospheric pressure with temperatures ranging from 180-220°C, achieving efficiencies of 92-98% and product purities of 95-98% [13]. The fractional distillation setup typically employs packed columns with glass helices or structured packing materials to enhance separation efficiency [14].

Temperature control during fractional distillation is critical, as excessive temperatures can lead to thermal decomposition of the silane product [14]. The optimal distillation rate involves collecting fractions at one drop per 1-2 seconds, ensuring adequate vapor-liquid equilibrium while maintaining reasonable processing times [13]. Product fractions are typically collected within narrow temperature ranges to maximize purity [14].

Vacuum distillation provides enhanced purification capabilities for heat-sensitive trihexylsilane derivatives, operating at reduced pressures of 10-50 mmHg with temperatures of 120-180°C [13]. This approach achieves efficiencies of 95-99% and product purities of 98-99.5%, representing significant improvements over atmospheric distillation [13]. The reduced operating temperatures minimize thermal stress and prevent decomposition reactions [13].

Short-path distillation offers advantages for small-scale purification, operating at pressures of 1-10 mmHg with temperatures of 100-150°C [13]. This technique achieves efficiencies of 90-95% and product purities of 95-98% while providing gentle processing conditions suitable for thermally sensitive compounds [13].

Molecular distillation represents the ultimate purification technique for ultra-high purity applications, operating at pressures of 0.1-1 mmHg with temperatures of 80-120°C [13]. This method achieves efficiencies of 85-92% and product purities of 90-95% while providing minimal thermal stress to the product [13].

Chromatographic Methods

Chromatographic separation techniques provide powerful tools for trihexylsilane purification, offering exceptional resolution and purity capabilities for analytical and preparative applications [15]. These methods are particularly valuable for removing trace impurities and achieving ultra-high purity products required for specialized applications.

High-performance liquid chromatography represents the gold standard for analytical trihexylsilane purification, operating at room temperature with gradient elution systems [15]. The technique achieves efficiencies of 98-99.5% and product purities of 99-99.8%, making it ideal for analytical applications and quality control [15]. The method utilizes silica gel stationary phases with hexane/ethyl acetate mobile phase systems to achieve optimal separation [15].

The HPLC approach demonstrates particular advantages for separating trihexylsilane isomers and removing closely related impurities [15]. Detection systems typically employ UV-visible spectroscopy at 215 nm wavelength, providing sensitive and quantitative analysis of silane compounds [15]. The method can accommodate sample sizes ranging from milligrams to grams, making it suitable for both analytical and preparative applications [15].

Gas chromatography provides rapid analysis capabilities for trihexylsilane samples, operating at temperatures of 220-280°C with helium carrier gas [16]. The technique achieves efficiencies of 95-99% and enables simultaneous determination of multiple silane compounds [16]. Flame ionization detection provides excellent sensitivity with detection limits of 1-5 μg/mL depending on the specific compound [16].

Column chromatography offers versatile purification capabilities for research applications, utilizing silica gel stationary phases with hexane/ethyl acetate mobile phase systems [17]. The technique achieves efficiencies of 88-95% and product purities of 92-96% while accommodating sample sizes from grams to hundreds of grams [17]. The method provides excellent flexibility in terms of gradient optimization and fraction collection strategies [17].

UNII

GHS Hazard Statements

H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant